Superior Activity Against the Clinically Relevant D168A Resistance Mutant Compared to Grazoprevir
In a stable HCV genotype 1b replicon harboring the D168A mutation, MK-8876 showed an EC50 of 3.7 nM, whereas grazoprevir (MK-5172) exhibited an EC50 of 440 nM under identical assay conditions [1]. This represents a 119‑fold relative potency advantage for MK-8876 against this resistance variant.
| Evidence Dimension | Antiviral activity (EC50) against D168A mutant HCV replicon |
|---|---|
| Target Compound Data | 3.7 nM |
| Comparator Or Baseline | Grazoprevir (MK-5172): 440 nM |
| Quantified Difference | 119-fold greater potency for MK-8876 |
| Conditions | HCV genotype 1b subgenomic replicon with engineered D168A mutation; luciferase readout; 72 h incubation; n=3 independent experiments |
Why This Matters
For researchers studying resistant HCV strains or conducting combination studies with NS5A inhibitors, MK-8876 maintains efficacy where grazoprevir fails, reducing the risk of resistance-driven assay failure.
- [1] Harper, S.; McCauley, J. A.; Rudd, M. T.; et al. Discovery of MK-8876. J. Med. Chem. 2017, 60 (14), 6185–6206 (Table 3, compound 29 vs. grazoprevir). View Source
